molecular formula C43H55ClN4O6 B11697685 1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- CAS No. 55697-63-7

1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-

Cat. No.: B11697685
CAS No.: 55697-63-7
M. Wt: 759.4 g/mol
InChI Key: CTWHFIFQHWDRFV-UHFFFAOYSA-N
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Description

1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its intricate structure, which includes multiple functional groups such as imidazolidine, acetamide, phenoxy, and chlorophenyl groups

Preparation Methods

The synthesis of 1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the imidazolidine ring, followed by the introduction of the acetamide group. The phenoxy and chlorophenyl groups are then attached through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.

    Substitution: The phenoxy and chlorophenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazolidineacetamides exhibit significant antimicrobial properties. A study explored the use of similar compounds in treating bacterial infections, demonstrating effectiveness against resistant strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anticancer Properties

Another area of investigation involves the anticancer potential of imidazolidineacetamides. Compounds with similar structural motifs have shown promise in inhibiting tumor growth in various cancer cell lines. For example, a study demonstrated that modifications to the imidazolidine structure could enhance cytotoxic activity against breast cancer cells .

Photographic Elements

The compound has been utilized as a coupler in photographic elements. It plays a critical role in dye formation during the development process of photographic films. The incorporation of such compounds enhances color fidelity and stability in photographic images .

Polymer Chemistry

In polymer science, imidazolidineacetamides are being explored as additives to improve the thermal stability and mechanical properties of polymers. The introduction of these compounds into polymer matrices has been shown to enhance their performance under thermal stress conditions .

Study on Antibacterial Efficacy

A comprehensive study involved the synthesis of various imidazolidineacetamide derivatives to evaluate their antibacterial efficacy. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential for development into new antibiotics .

CompoundActivity AgainstMechanism
Compound AE. coliCell wall disruption
Compound BS. aureusProtein synthesis inhibition

Evaluation in Photographic Applications

In another case study focusing on photographic applications, researchers evaluated the performance of imidazolidineacetamide-based couplers in commercial film products. The findings highlighted improvements in color saturation and image sharpness compared to traditional couplers .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- include other imidazolidine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazolidine ring and multiple functional groups that contribute to its biological activity. The molecular formula is C33H42N4O6C_{33}H_{42}N_{4}O_{6}, indicating a significant number of carbon and nitrogen atoms which are crucial for its interaction with biological systems .

Structural Components

  • Imidazolidine Ring : Imparts stability and potential reactivity.
  • Amide Linkage : Enhances solubility and bioavailability.
  • Chlorophenyl Group : May influence receptor binding and activity.

Anticancer Properties

Recent studies indicate that compounds similar to 1-Imidazolidineacetamide exhibit significant anticancer properties. For instance, the inhibition of heme oxygenase-1 (HO-1), a key enzyme involved in cellular stress responses, has been linked to reduced tumor growth in various cancer cell lines such as prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .

  • HO-1 Inhibition : Compounds like 7l have shown potent inhibition of HO-1 with an IC50 value of 8 μM against U87MG cells, suggesting a promising avenue for cancer therapy through modulation of oxidative stress responses .

Antibacterial Activity

The imidazolidine derivatives have also been evaluated for their antibacterial properties. A study reported that certain derivatives exhibited significant antibacterial activity against Escherichia coli, achieving an inhibition percentage of up to 80% compared to standard antibiotics like chloramphenicol .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerU87MG8
AntibacterialEscherichia coli-

Case Study 1: HO-1 Inhibition in Glioblastoma

In a detailed study focusing on glioblastoma, compound 7l was tested for its effects on cell invasion and vascular endothelial growth factor (VEGF) release. The results indicated that 7l not only inhibited HO-1 but also reduced cell invasivity significantly. This suggests that targeting HO-1 could be a viable strategy for treating aggressive tumors .

Case Study 2: Synthesis and Evaluation of Antibacterial Imidazolidines

Another study synthesized a series of imidazolidinones and evaluated their antibacterial properties. The compounds were subjected to in vitro testing against various bacterial strains, showing promising results in inhibiting bacterial growth, thus highlighting their potential as new antibiotic agents .

Properties

CAS No.

55697-63-7

Molecular Formula

C43H55ClN4O6

Molecular Weight

759.4 g/mol

IUPAC Name

2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C43H55ClN4O6/c1-10-42(6,7)29-19-22-34(31(24-29)43(8,9)11-2)54-23-15-18-35(49)45-30-20-21-32(44)33(25-30)46-39(52)37(38(51)41(3,4)5)48-36(50)27-47(40(48)53)26-28-16-13-12-14-17-28/h12-14,16-17,19-22,24-25,37H,10-11,15,18,23,26-27H2,1-9H3,(H,45,49)(H,46,52)

InChI Key

CTWHFIFQHWDRFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C(=O)CN(C3=O)CC4=CC=CC=C4)C(C)(C)CC

Origin of Product

United States

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